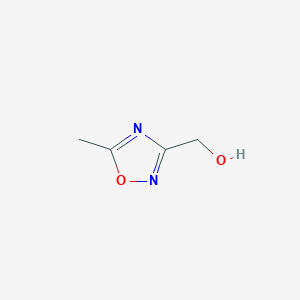

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol

描述

Contextualization within 1,2,4-Oxadiazole (B8745197) Chemistry and Derivatives

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. chim.itrjptonline.org This ring system is a key "pharmacophore," a molecular feature responsible for a drug's pharmacological activity, and is found in numerous therapeutic agents. nih.gov A significant characteristic of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide groups. chim.itnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. This allows medicinal chemists to modify a drug's structure to enhance its activity or metabolic stability without losing its therapeutic efficacy. researchgate.net

The structure of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol is a classic example of a disubstituted 1,2,4-oxadiazole, where the substituents at the 3- and 5-positions of the ring can be varied to modulate the molecule's properties. The methanol (B129727) group (-CH₂OH) at the 3-position provides a reactive handle for further chemical modifications, such as esterification or oxidation, enabling the synthesis of a diverse library of derivative compounds. The methyl group (-CH₃) at the 5-position influences the molecule's electronic properties and steric profile.

The synthesis of the 1,2,4-oxadiazole ring is well-established, with two primary methods dominating the field. chim.itpsu.edu

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile with a nitrile oxide. chim.itrjptonline.org

Cyclization of Amidoxime (B1450833) Derivatives: This is the most widely applied method and involves the reaction of an amidoxime with an acid derivative, such as an acyl chloride, ester, or carboxylic acid. chim.itnih.gov

These synthetic routes offer flexibility in introducing various substituents onto the 1,2,4-oxadiazole core, making compounds like this compound readily accessible for research purposes.

Overview of the Compound's Role in Academic Research

While this compound is not typically the final active compound in drug discovery, it serves as a crucial intermediate or building block. Its bifunctional nature—the stable heterocyclic core and the reactive methanol side chain—makes it a valuable synthon for constructing more complex molecules with potential therapeutic applications.

The broader class of 1,2,4-oxadiazole derivatives has been extensively investigated for a wide spectrum of biological activities, which underscores the research significance of its members. encyclopedia.pubontosight.ai

Table of Investigated Biological Activities for 1,2,4-Oxadiazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer. nih.govencyclopedia.pub |

| Anti-inflammatory | The scaffold is present in compounds investigated for their anti-inflammatory properties. tandfonline.comresearchgate.net |

| Antimicrobial | 1,2,4-oxadiazoles have been explored as potential antibacterial and antifungal agents. chim.ittandfonline.com |

| Antiviral | Research has indicated potential antiviral applications for this class of compounds. encyclopedia.pub |

| Neuroprotective | Some derivatives have been studied as potential treatments for neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov |

The presence of the methanol group on this compound allows researchers to link the oxadiazole core to other molecular fragments, exploring structure-activity relationships (SAR) to optimize for a specific biological target.

Historical Development of 1,2,4-Oxadiazole Research in Academia

The history of 1,2,4-oxadiazole chemistry dates back over a century, with its significance growing substantially with the advancement of medicinal chemistry.

1884: The 1,2,4-oxadiazole heterocycle was first synthesized and described by Tiemann and Krüger, who initially referred to it as "azoxime" or "furo[ab1]diazole". chim.itpsu.edunih.gov Their pioneering work involved the reaction of amidoximes with acyl chlorides. nih.gov

Early 20th Century: For several decades following its discovery, the 1,2,4-oxadiazole ring received only sporadic attention in the chemical literature. psu.edu

1940s-1960s: The study of the biological activities of 1,2,4-oxadiazole derivatives began in the 1940s. nih.gov This interest intensified, and by the 1960s, the first commercial drug containing the 1,2,4-oxadiazole scaffold, Oxolamine, was introduced to the market as a cough suppressant. chim.itnih.gov During this period, chemists also became intrigued by the tendency of the 1,2,4-oxadiazole ring to undergo photochemical rearrangements into other heterocyclic systems. psu.edunih.gov

Late 20th Century to Present: The last few decades have seen a surge in research on 1,2,4-oxadiazoles, largely fueled by their utility in drug discovery and medicinal chemistry. psu.edunih.gov The recognition of the ring as a metabolically stable bioisostere for esters and amides has made it a highly attractive component in the design of modern therapeutic agents. chim.itresearchgate.net The interest in the biological applications of 1,2,4-oxadiazoles has seen a dramatic increase in recent years, solidifying its role as a privileged scaffold in the development of novel drugs. nih.gov

This historical progression highlights the journey of the 1,2,4-oxadiazole ring from a chemical curiosity to a cornerstone of modern medicinal chemistry, setting the stage for the continued use of derivatives like this compound in the synthesis of future therapeutics.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-5-4(2-7)6-8-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMJOTCGJONJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587999 | |

| Record name | (5-Methyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25977-23-5 | |

| Record name | (5-Methyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of the 1,2,4-Oxadiazole (B8745197) Core

The construction of the 1,2,4-oxadiazole ring is a cornerstone of synthesizing (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. Various strategic approaches have been developed, primarily revolving around cycloaddition reactions and cyclization of amidoxime-based precursors.

Cycloaddition Reactions in 1,2,4-Oxadiazole Formation

The [3+2] cycloaddition reaction, also known as 1,3-dipolar cycloaddition, is a prominent method for forming the 1,2,4-oxadiazole ring. chim.it This reaction typically involves the combination of a nitrile oxide with a nitrile. chim.it The versatility of this method allows for the introduction of various substituents onto the oxadiazole core by selecting appropriately substituted starting materials. However, challenges such as the potential for nitrile oxide dimerization can sometimes limit the favorability of this synthetic route. nih.gov To overcome such limitations, catalysts, including platinum(IV), have been employed to facilitate the reaction under milder conditions.

A study on the [3+2] cycloaddition reaction between acetonitrile (B52724) N-oxide and 2,5-dimethyl-2H- chim.itrsc.orgresearchgate.netdiazaphosphole, investigated through DFT calculations, demonstrated high chemo- and regioselectivity. mdpi.com This theoretical insight underscores the predictability and control that can be achieved in these cycloaddition reactions.

Amidoxime-Based Cyclization Approaches

The most widely utilized method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acids or their derivatives. chim.itresearchgate.net This approach is often referred to as a [4+1] synthesis, where four atoms are contributed by the amidoxime (B1450833) and one by the acid derivative. chim.it The reaction typically proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclization to form the 1,2,4-oxadiazole ring. chim.it

Various reagents and conditions have been developed to promote this cyclization. One-pot procedures are particularly attractive for their efficiency. For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid methyl or ethyl esters can be achieved at room temperature using a superbase medium like NaOH/DMSO. nih.gov Another efficient one-pot method involves the activation of the carboxylic acid group with the Vilsmeier reagent. nih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. nih.gov

The table below summarizes some of the amidoxime-based cyclization methods.

| Starting Materials | Reagents and Conditions | Product | Reference |

| Amidoximes and Carboxylic acid esters | NaOH/DMSO, Room Temperature | 3,5-disubstituted-1,2,4-oxadiazoles | nih.gov |

| Amidoximes and Carboxylic acids | Vilsmeier reagent, Trimethylamine, CH2Cl2, Room Temperature | 3,5-disubstituted-1,2,4-oxadiazoles | nih.gov |

| Amidoximes and gem-dibromomethylarenes | Two-component reaction | 3,5-diarylsubstituted-1,2,4-oxadiazoles | nih.gov |

| Aryl-nitrile and Hydroxylamine hydrochloride | Microwave irradiation, Catalyst (MgO, CH3COOH, or KF) | Aryl-amidoxime (intermediate) | nih.gov |

Specific Synthesis of this compound and Analogues

While general methods for 1,2,4-oxadiazole synthesis are well-established, the specific preparation of this compound requires a tailored approach. This involves the careful selection of starting materials that will result in the desired methyl and hydroxymethyl substituents at the C5 and C3 positions, respectively.

One plausible synthetic route could involve the reaction of acetamidoxime (B1239325) with a protected form of glycolic acid, such as an ester or acid chloride, followed by deprotection and cyclization. Alternatively, a pre-functionalized precursor, such as 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, could be synthesized and subsequently hydrolyzed to the desired alcohol.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position of this compound is a versatile handle for further chemical modifications. Standard alcohol chemistry can be applied to introduce a variety of functional groups. For example, esterification or etherification reactions can be performed to generate a library of derivatives. The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, providing access to another set of valuable synthetic intermediates. ipbcams.ac.cn

In a study focused on farnesoid X receptor (FXR) antagonists, a para-hydroxymethyl group on a related 1,2,4-oxadiazole derivative was shown to form a hydrogen bond with the backbone of a specific amino acid residue in the receptor's binding site, highlighting the importance of this functional group in molecular recognition. nih.gov

Installation of the Methyl Group on the Oxadiazole Ring

The methyl group at the C5 position of the target molecule is typically introduced through the choice of the appropriate starting material. In the context of the amidoxime-based synthesis, using acetamidoxime as the precursor directly installs the methyl group at the C5 position of the resulting 1,2,4-oxadiazole.

Alternatively, if a pre-formed 1,2,4-oxadiazole ring is available, direct methylation can be challenging due to the electronic nature of the ring. However, functionalization of a suitable precursor at the C5 position, followed by conversion to a methyl group, could be a viable strategy.

Chemical Reactivity and Derivatization Studies

The 1,2,4-oxadiazole ring, while aromatic, exhibits a degree of reactivity that allows for various chemical transformations. The ring system is generally stable but can undergo rearrangements under certain conditions. The substituents on the ring also influence its reactivity.

Studies on 3-aryl-5-methyl-1,2,4-oxadiazoles have shown that the methyl group can undergo proton exchange with benzyl (B1604629) alcohol. rsc.org These compounds also react with benzyl alcohol and benzylamine, leading to ring-opened products. rsc.org

The 1,2,4-oxadiazole nucleus can undergo thermal rearrangements like the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution. chim.it Photochemical rearrangements are also known to occur, leading to other heterocyclic systems. chim.it Furthermore, the C5 position of the 1,2,4-oxadiazole ring is susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. chim.it

The derivatization of this compound can be achieved by targeting the hydroxymethyl group, as discussed previously, or by modifying the methyl group. For instance, the methyl group could potentially be halogenated and then further functionalized.

Reactions Involving the Oxadiazole Ring System

The 1,2,4-oxadiazole ring is characterized by a degree of aromaticity and the presence of a relatively weak N-O bond, which dictates its reactivity. osi.lvresearchgate.netchim.it While generally stable, the ring can undergo specific transformations under various conditions.

Due to the electron-withdrawing nature of the two nitrogen atoms and the oxygen atom, the carbon atoms of the 1,2,4-oxadiazole ring exhibit electrophilic character. chim.it Nucleophilic attack is a common reaction pathway for this heterocyclic system. For instance, strong nucleophiles can attack the C(5) position, which can lead to ring-opening reactions. The presence of the hydroxymethyl group at the C(3) position may influence the electron density of the ring and, consequently, its susceptibility to nucleophilic attack.

Another key reaction of the 1,2,4-oxadiazole ring is its reduction. Catalytic hydrogenation can lead to the cleavage of the N-O bond, resulting in the formation of amidines or other reduced products. The specific outcome of the reduction is highly dependent on the catalyst, solvent, and reaction conditions.

Transformations at the Methyl Substituent

The methyl group at the 5-position of the 1,2,4-oxadiazole ring exhibits enhanced acidity compared to a simple alkyl substituent on an aromatic ring. This is due to the electron-withdrawing nature of the oxadiazole ring, which stabilizes the resulting carbanion. Consequently, the 5-methyl group can be deprotonated by a strong base to form a nucleophilic species.

This nucleophile can then participate in various carbon-carbon bond-forming reactions. For example, it can undergo aldol-type condensations with aldehydes and ketones to yield β-hydroxyalkyl derivatives. nih.gov Subsequent dehydration of these adducts can lead to the formation of styryl- or vinyl-substituted 1,2,4-oxadiazoles.

Similarly, the deprotonated 5-methyl group can react with esters in a Claisen-type condensation to afford β-ketoester derivatives. rsc.org These reactions provide a versatile handle for the elaboration of the substituent at the 5-position, allowing for the introduction of diverse functional groups.

It is noteworthy that a methyl group at the 3-position of the 1,2,4-oxadiazole ring does not exhibit the same level of acidity and reactivity. This difference in reactivity allows for selective functionalization of the 5-methyl group in the presence of a 3-methyl substituent. While the subject compound has a hydroxymethyl group at the 3-position, the principle of enhanced reactivity of the 5-methyl group remains a key aspect of its chemistry.

| Reaction Type | Reagents | Product Type |

| Aldol Condensation | Aromatic Aldehydes, Base | β-Aryl-β-hydroxyethyl-1,2,4-oxadiazoles |

| Claisen Condensation | Esters, Strong Base | β-Ketoester-substituted 1,2,4-oxadiazoles |

Ring Rearrangement Reactions of 1,2,4-Oxadiazole Derivatives

The inherent strain and the weak N-O bond in the 1,2,4-oxadiazole ring make it susceptible to various rearrangement reactions, often promoted by heat or light. osi.lvresearchgate.netchim.it These rearrangements typically lead to the formation of more stable isomeric heterocycles.

Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal or base-catalyzed rearrangement of 3-acylamino-1,2,4-oxadiazoles into isomeric 1,3,4-oxadiazoles. chim.itresearchgate.net While the subject compound does not possess a 3-acylamino group, derivatives of this compound could potentially be converted into substrates for this rearrangement. The BKR proceeds through a concerted osi.lvpsu.edu-dipolar cyclization mechanism.

ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) Mechanism: This pathway is another important rearrangement for 1,2,4-oxadiazoles, particularly when treated with strong nucleophiles like hydrazine (B178648) or its derivatives. researchgate.netnih.govwikipedia.org The reaction is initiated by the nucleophilic attack on the C(5) position, followed by the cleavage of the N-O bond to form an open-chain intermediate. Subsequent intramolecular cyclization and aromatization lead to the formation of a new heterocyclic ring, often a 1,2,4-triazole (B32235) derivative. The nature of the substituent at the 3-position can influence the course of the ANRORC reaction. nih.gov

Photochemical Rearrangements: Upon exposure to ultraviolet light, 1,2,4-oxadiazoles can undergo a variety of rearrangements. chim.itpsu.edunih.gov These reactions often proceed through the cleavage of the N-O bond to form a diradical or zwitterionic intermediate. This intermediate can then cyclize in different ways to yield various isomeric heterocycles, such as other oxadiazoles, isoxazoles, or triazoles. The specific products formed are dependent on the substitution pattern of the starting oxadiazole and the reaction conditions. chim.it

| Rearrangement Type | Conditions | Typical Product(s) |

| Boulton-Katritzky | Thermal or Base | Isomeric 1,3,4-oxadiazoles |

| ANRORC | Strong Nucleophiles (e.g., hydrazine) | 1,2,4-Triazole derivatives |

| Photochemical | UV light | Isomeric oxadiazoles, isoxazoles, triazoles |

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

While specific, experimentally-derived NMR spectra for (5-Methyl-1,2,4-oxadiazol-3-yl)methanol are not widely published, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be reliably predicted based on its structure and comparison with analogous compounds. nih.govnih.gov The molecule possesses three distinct proton environments and four unique carbon atoms.

¹H NMR Spectroscopy: The proton spectrum is expected to show three signals:

A singlet for the methyl protons (-CH₃), anticipated in the upfield region.

A singlet for the methylene (B1212753) protons (-CH₂-), shifted slightly downfield due to the proximity of the electronegative oxygen atom.

A broad singlet corresponding to the hydroxyl proton (-OH), the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would display four distinct signals corresponding to:

The methyl carbon (-CH₃).

The methylene carbon (-CH₂OH).

Two sp²-hybridized carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5). Studies on various 3-aryl-5-methyl-1,2,4-oxadiazoles show that the C3 and C5 carbons of the oxadiazole ring typically resonate in the range of 168-184 ppm. nih.govscispace.com

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning these proton and carbon signals and confirming the connectivity of the molecular framework.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | Singlet | ~10-15 |

| -CH₂OH | Singlet | ~55-65 |

| -OH | Broad Singlet | - |

| C3 (Oxadiazole) | - | ~168-175 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is crucial for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound (molar mass: 114.10 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition, C₄H₆N₂O₂.

Predicted mass spectrometry data indicates several possible adducts under electrospray ionization (ESI) conditions. uni.lu These predictions are invaluable for identifying the compound in complex mixtures.

Table 2: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 115.05021 |

| [M+Na]⁺ | 137.03215 |

| [M-H]⁻ | 113.03565 |

| [M+NH₄]⁺ | 132.07675 |

| [M+H-H₂O]⁺ | 97.04019 |

Data sourced from PubChem predictions. uni.lu

The fragmentation of the 1,2,4-oxadiazole ring under electron impact (EI) ionization is a characteristic process that aids in structural confirmation. researchgate.net A typical fragmentation pathway involves the cleavage of the N2-O1 and C3-C4 bonds, a process known as retro-cycloaddition (RCA), which would lead to the formation of nitrile and nitrile oxide radical fragments. researchgate.netrsc.org Another likely fragmentation for this specific molecule would be the loss of a neutral formaldehyde (B43269) (CH₂O) or a hydroxyl radical (•OH) from the methanol (B129727) substituent, a pattern observed in similar hydroxymethyl-substituted oxadiazole N-oxides. scielo.brresearchgate.net

Infrared and Ultraviolet-Visible Spectroscopic Investigations

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands. nih.govvscht.cz

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=N (Oxadiazole) | Stretching | 1580 - 1690 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

| N-O (Oxadiazole) | Stretching | ~1300-1400 |

Ranges are based on typical values for these functional groups and data from related oxadiazole compounds. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Heterocyclic systems like 1,2,4-oxadiazoles typically show absorption maxima (λmax) in the ultraviolet region. scispace.com The exact position of λmax is influenced by the substituents on the ring and the polarity of the solvent used for the measurement. rsc.org For this compound, an absorption maximum is expected in the range of 200-250 nm, corresponding to π → π* transitions within the heterocyclic ring.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the surveyed literature, valuable structural insights can be drawn from closely related 1,2,4-oxadiazole derivatives that have been analyzed by single-crystal X-ray diffraction. rsc.orgresearchgate.net The analysis of these structures provides a reliable model for the geometry and conformation of the 1,2,4-oxadiazole core.

For instance, studies on various 1,2,4-oxadiazole derivatives reveal that the five-membered ring is typically planar. researchgate.net The bond lengths and angles within the ring are consistent with its aromatic character, although it is considered to have a relatively low level of aromaticity. chim.it This planarity and the potential for the substituents at the 3- and 5-positions to engage in various intermolecular interactions, such as hydrogen bonding (via the methanol's -OH group) and C-H···N interactions, will dictate the crystal packing arrangement. rsc.org

Pharmacological Research and Medicinal Chemistry Insights

Broad-Spectrum Biological Activity Profiles of 1,2,4-Oxadiazole (B8745197) Derivatives

The versatility of the 1,2,4-oxadiazole nucleus allows for structural modifications that lead to a diverse range of biological effects. Research has consistently shown that compounds incorporating this heterocyclic system exhibit significant potential across various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications.

Derivatives of 1,2,4-oxadiazole have been extensively investigated for their potential to combat microbial and fungal infections. These compounds have shown efficacy against a variety of pathogens, often through mechanisms such as the inhibition of essential enzymes.

In the realm of antifungal research, a series of 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. mdpi.com Among the synthesized compounds, compounds 4f and 4q displayed significant activity against several plant pathogenic fungi. mdpi.com For instance, the EC50 values of 4f were 12.68 μg/mL against R. solani, 29.97 μg/mL against F. graminearum, 29.14 μg/mL against E. turcicum, and 8.81 μg/mL against C. capsica. mdpi.com Another study focused on novel 1,2,4-oxadiazole derivatives with amide fragments, identifying compound F15 as having excellent antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 μg/mL. mdpi.com

The antibacterial potential of 1,2,4-oxadiazole derivatives has also been a subject of study. For example, compounds such as 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-amine and 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-amine have been reported to be more effective than the standard antibiotic ampicillin (B1664943) against bacteria like E. coli, Bacillus subtilis, and Micrococcus letteus. researchgate.net

Antifungal Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Fungus | Activity (EC50 in μg/mL) | Reference |

|---|---|---|---|

| 4f | R. solani | 12.68 | mdpi.com |

| 4f | F. graminearum | 29.97 | mdpi.com |

| 4f | E. turcicum | 29.14 | mdpi.com |

| 4f | C. capsica | 8.81 | mdpi.com |

| F15 | S. sclerotiorum | 2.9 | mdpi.com |

The anti-inflammatory and analgesic properties of 1,2,4-oxadiazole derivatives have been well-documented, with many compounds showing potent activity in various preclinical models. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

A study on flurbiprofen-based oxadiazole derivatives revealed significant in vivo anti-inflammatory activity. nih.gov In a carrageenan-induced paw edema assay in mice, compounds 3 , 5 , and 10 demonstrated notable edema inhibition rates of 66.66%, 55.55%, and 88.33%, respectively, comparable to the standard drug flurbiprofen, which showed a 90.01% reduction. nih.gov Molecular docking studies suggested that these compounds have stable interactions with the COX-2 binding site. nih.gov

Furthermore, research on 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives has identified compounds with both potent analgesic and anti-inflammatory effects. nih.gov For instance, 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole and 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine displayed strong analgesic activity. nih.gov

Anti-inflammatory Activity of Flurbiprofen-Based Oxadiazole Derivatives

| Compound | Edema Inhibition Rate (%) | Reference |

|---|---|---|

| 3 | 66.66 | nih.gov |

| 5 | 55.55 | nih.gov |

| 10 | 88.33 | nih.gov |

| Flurbiprofen (Standard) | 90.01 | nih.gov |

The development of novel anticancer agents is a critical area of research, and 1,2,4-oxadiazole derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.

Several studies have highlighted the potent anticancer effects of these derivatives. For example, a series of 1,2,4-oxadiazoles linked with benzimidazole (B57391) derivatives showed higher biological activity than doxorubicin (B1662922) against MCF-7, A549, and A375 cancer cell lines, with IC50 values ranging from 0.12 to 2.78 μM. nih.gov In another study, novel 1,2,4-oxadiazole derivatives were evaluated against the MCF-7 cancer cell line, with compounds 9a , 9b , and 9c exhibiting high activity with IC50 values of 0.48, 0.78, and 0.19 μM, respectively. nih.gov These compounds also showed potent activity against the HCT-116 human colon cancer cell line. nih.gov

Furthermore, 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives have demonstrated moderate to excellent anticancer potency against MCF-7, A549, and MDA MB-231 cancer cell lines, with the most active derivatives exhibiting IC50 values at sub-micromolar concentrations. nih.gov

Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in μM) | Reference |

|---|---|---|---|

| 9a | MCF-7 | 0.48 | nih.gov |

| 9b | MCF-7 | 0.78 | nih.gov |

| 9c | MCF-7 | 0.19 | nih.gov |

| 9a | HCT-116 | 5.13 | nih.gov |

| 9b | HCT-116 | 1.54 | nih.gov |

| 9c | HCT-116 | 1.17 | nih.gov |

The emergence of viral pandemics has underscored the urgent need for new antiviral therapies. The 1,2,4-oxadiazole scaffold has been explored for its potential to inhibit viral replication, with a particular focus on targeting key viral enzymes.

In the context of the COVID-19 pandemic, researchers have investigated 1,2,4-oxadiazole derivatives as inhibitors of SARS-CoV-2 proteases. One study reported the repositioning of the 1,2,4-oxadiazole scaffold as a promising inhibitor of the SARS-CoV-2 papain-like protease (PLpro). nih.gov The compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5 ) showed a balanced dual inhibitory potential against both SARS-CoV-2 PLpro (IC50 = 7.197 μM) and the spike protein's receptor-binding domain (RBD) (IC50 = 8.673 μM). nih.gov

Another research effort focused on a new series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). scienceopen.comnih.gov Structure-activity relationship studies led to the discovery of compound 16d , which demonstrated an IC50 value of 5.27 μM against Mpro. scienceopen.comnih.gov

SARS-CoV-2 Protease Inhibition by 1,2,4-Oxadiazole Derivatives

| Compound | Target | Activity (IC50 in μM) | Reference |

|---|---|---|---|

| 5 | SARS-CoV-2 PLpro | 7.197 | nih.gov |

| 5 | Spike Protein RBD | 8.673 | nih.gov |

| 16d | SARS-CoV-2 Mpro | 5.27 | scienceopen.comnih.gov |

Parasitic diseases and tuberculosis continue to pose significant global health challenges. The development of new drugs to combat these diseases is a priority, and 1,2,4-oxadiazole derivatives have shown promise in this area.

Research into the antiparasitic activity of these compounds has a long history. A series of 3-substituted 1,2,4-oxadiazoles were reported to have anthelmintic activity, with 3-p-chlorophenyl-1,2,4-oxadiazole reducing the Nematospiroides dubius worm count by 94% when administered orally in a rodent model. scielo.br More recently, novel 1,2,4-oxadiazole derivatives have been investigated for their effects on Leishmania infantum, the causative agent of visceral leishmaniasis. mdpi.com Compound Ox1 showed high selectivity against the parasite and low cytotoxicity towards mammalian cells. mdpi.com

In the field of antitubercular research, substituted 1,2,4-oxadiazoles have been developed as potent agents against Mycobacterium tuberculosis (Mtb). nih.gov In one study, compounds 2a and 2b showed significant inhibition of Mtb H37Rv at different concentrations, with compound 2b achieving 96% inhibition at a concentration of 250 μg/mL. nih.gov Another series of compounds linking the 1,2,4-oxadiazole moiety to a quinoline (B57606) scaffold via a piperazine (B1678402) linker yielded a compound with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against the wild-type Mtb strain. nih.gov

Antitubercular Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Concentration (μg/mL) | % Inhibition against M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| 2a | 250 | 92 | nih.gov |

| 2a | 100 | 92 | nih.gov |

| 2b | 250 | 96 | nih.gov |

| 2b | 100 | 91 | nih.gov |

The roles of oxidative stress and metabolic dysregulation in various chronic diseases have led to the exploration of 1,2,4-oxadiazole derivatives for their antioxidant and antidiabetic properties.

Studies have shown that these compounds can modulate key pathways involved in diabetes. For instance, 1,3,4-oxadiazole derivatives have been shown to exert their antidiabetic effects by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which helps in controlling postprandial glucose levels. semanticscholar.org In a study using alloxan-induced diabetic rats, treatment with a 1,3,4-oxadiazole derivative led to a significant reduction in blood glucose levels and an improvement in antioxidant factors. nih.govresearchgate.net The derivative, at doses of 10 and 15 mg/kg, significantly increased superoxide (B77818) dismutase (SOD) activity in the kidney. nih.govresearchgate.net

Antioxidant Effect of a 1,3,4-Oxadiazole Derivative in Diabetic Rats

| Treatment Group | SOD Activity in Kidney (μg/mg) | Reference |

|---|---|---|

| Disease Control | 44.05 ± 0.54 | nih.govresearchgate.net |

| Oxadiazole Derivative (10 mg/kg) | 48.75 ± 0.54 | nih.govresearchgate.net |

| Oxadiazole Derivative (15 mg/kg) | 48.90 ± 0.10 | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for 1,2,4-Oxadiazole Scaffolds

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its broad-spectrum biological activities. researchgate.net Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how chemical modifications to this core structure influence its interaction with biological targets and, consequently, its therapeutic effects. These studies are crucial for optimizing lead compounds and designing new drugs with enhanced potency and selectivity.

Researchers have found that the biological activity of 1,2,4-oxadiazole derivatives can be significantly modulated by altering the substituents at the C3 and C5 positions of the ring. For instance, in the development of agonists for the S1P1 receptor, a quantitative structure-activity relationship (QSAR) study revealed that the mechanism of action for 3-substituted- researchgate.netscispace.commdpi.comoxadiazoles differs from that of 5-(substituted phenyl)- researchgate.netscispace.commdpi.comoxadiazoles. tsijournals.com This suggests that the positioning of substituents on the oxadiazole scaffold is a critical determinant of activity. tsijournals.com

In the context of anticancer agents, QSAR studies on 1,2,4-oxadiazole derivatives have highlighted the importance of specific structural features for their activity against cancer cell lines. mdpi.com These studies aim to quantitatively correlate the structural properties of the compounds with their biological activities, providing a rationale for designing more effective anticancer drugs. mdpi.com Similarly, a series of Sirt2 inhibitors based on the 1,2,4-oxadiazole scaffold were found to be potent and selective, with their mechanism of inhibition being uncompetitive toward both the peptide substrate and NAD+. acs.org The crystal structure of one such analog in complex with the Sirt2 enzyme revealed its binding orientation in a previously unexplored subcavity, offering valuable insights for future inhibitor design. acs.org

SAR exploration in the field of antibacterials has also yielded significant findings. By synthesizing numerous analogs of the oxadiazole class of antibiotics, researchers evaluated their efficacy against the ESKAPE panel of bacteria. nih.gov Modifications in different rings attached to the oxadiazole core led to the discovery of compounds with potent in vitro antibacterial activity, low clearance, and efficacy in mouse models of MRSA infection. nih.gov Specifically, it was found that hydrophobic substituents, particularly halogens, were generally well-tolerated in certain positions. nih.gov

Table 1: Summary of SAR Findings for 1,2,4-Oxadiazole Derivatives

| Therapeutic Area | Key SAR Findings | Target/Model | Reference |

|---|---|---|---|

| S1P1 Agonists | The mechanism of action is dependent on whether the substituent is at the 3-position or the 5-position of the oxadiazole ring. | S1P1 Receptor | tsijournals.com |

| Anticancer | The addition of highly electronegative substitutions may increase activity. The model emphasized the importance of substitutions at various positions to enhance anticancer effects. | Caspase-3 / Breast and Colorectal Cancer Cell Lines | mdpi.com |

| Sirt2 Inhibition | A compact 1,2,4-oxadiazole scaffold yielded potent and selective inhibitors. Crystal structures provided insights into a specific subcavity for further development. | Sirtuin 2 (Sirt2) | acs.org |

Bioisosteric Applications of the Oxadiazole Ring in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of modern drug design. scispace.comnih.gov The 1,2,4-oxadiazole ring is frequently employed as a bioisostere, most notably for ester and amide groups. researchgate.netscispace.comnih.gov Its key advantage is its metabolic stability and resistance to hydrolysis by esterases and amidases, which can significantly improve the pharmacokinetic profile of a drug candidate. researchgate.netnih.gov

The application of the 1,2,4-oxadiazole ring as a bioisostere for the ester group has been successfully demonstrated in various studies. For example, a derivative of sinapic acid phenethyl ester, where the ester linkage was replaced by a 1,2,4-oxadiazole ring, retained its ability to inhibit the biosynthesis of 5-LO products just as effectively as the original ester compound. researchgate.net This highlights the ring's capacity to mimic the electronic and steric properties of the ester group while preventing enzymatic degradation. researchgate.net

Beyond serving as a replacement for esters and amides, the 1,2,4-oxadiazole ring can act as a bioisostere for other functional groups and serve diverse roles in drug design. researchgate.netnih.gov It can function as a planar aromatic linker to position substituents in a desired orientation for optimal interaction with a biological target. researchgate.net This strategic placement is crucial for modulating molecular properties and enhancing pharmacological activity. researchgate.net

However, the specific regioisomer of the oxadiazole ring is critical, as different isomers can have distinct electronic properties and lead to varied biological outcomes. nih.gov For instance, studies comparing 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives as inhibitors of human neutrophil elastase (HNE) found that the inhibitory activity was sensitive to the heterocycle's topology. nih.gov In another case, the bioisosteric replacement of a central 1,2,4-oxadiazole ring in high-affinity CB2 ligands with a 1,3,4-oxadiazole ring resulted in compounds with higher polarity and reduced metabolic degradation, though it also led to a significant reduction in CB2 affinity for some derivatives. rsc.org This underscores the nuanced considerations required when applying bioisosteric replacements in drug design. rsc.org

Table 2: Examples of Bioisosteric Replacement Using the 1,2,4-Oxadiazole Ring

| Original Functional Group | Bioisosteric Replacement | Key Advantages | Application/Example | Reference |

|---|---|---|---|---|

| Ester | 1,2,4-Oxadiazole | Resistance to hydrolysis by esterases, metabolic stability. | Maintained inhibitory activity of a sinapic acid derivative on 5-LO biosynthesis. | researchgate.net |

| Amide | 1,2,4-Oxadiazole | Resistance to hydrolysis by amidases, improved pharmacokinetic profile. | General strategy to enhance drug stability and oral bioavailability. | scispace.comnih.gov |

| Carboxylic Acid (indirectly) | 1,2,4-Oxadiazole | Acts as a rigid scaffold to mimic hydrogen bonding patterns and geometry. | Used in various compounds to interact with target molecules. | researchgate.net |

Molecular Pharmacology and Target Engagement Research

Investigation of Enzyme Inhibition Mechanisms

The 1,2,4-oxadiazole (B8745197) core is a key feature in a variety of enzyme inhibitors. The specific substitutions on this heterocyclic system play a crucial role in determining the potency and selectivity of these compounds for their respective biological targets.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.gov Consequently, the inhibition of Hsp90 is a promising strategy for cancer therapy. nih.gov While direct studies on the Hsp90 inhibitory activity of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol are not extensively documented, the broader class of 1,2,4-oxadiazole derivatives has been investigated for this purpose. The general mechanism of action for many Hsp90 inhibitors involves competitive binding to the ATP-binding site in the N-terminal domain of the protein. nih.gov This interference with ATP binding disrupts the chaperone's function, leading to the degradation of its client proteins. nih.gov The structural features of the 1,2,4-oxadiazole ring, with its potential for various substitutions, make it a suitable scaffold for designing molecules that can fit into the Hsp90 ATP-binding pocket and establish key interactions.

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication and a key target for antiviral drug development. nih.govnih.gov The 1,2,4-oxadiazole scaffold has been identified as a promising core for the design of PLpro inhibitors. nih.gov The design strategy for these inhibitors often involves mimicking the structural features of known PLpro inhibitors, with the 1,2,4-oxadiazole ring serving as an isosteric replacement for an amide backbone. nih.gov

Research has led to the development of 1,2,4-oxadiazole derivatives with significant PLpro inhibitory activity. For instance, the compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline has shown notable inhibition of SARS-CoV-2 PLpro. nih.gov Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the 1,2,4-oxadiazole ring is critical for potent inhibition. acs.orgnih.gov Docking simulations suggest that these inhibitors bind to the active site of PLpro through a network of non-covalent interactions. nih.gov

| Compound | Target | IC50 (µM) |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | SARS-CoV-2 PLpro | 7.197 |

| GRL0617 | SARS-CoV PLpro | ~0.6 |

| Compound 13f | SARS-CoV-2 PLpro | 1.8 |

| Compound 26r | SARS-CoV-2 PLpro | 1.0 |

The 1,2,4-oxadiazole nucleus is also a feature in inhibitors of alpha-glucosidase and carbonic anhydrase. Alpha-glucosidase inhibitors are a therapeutic approach for managing type 2 diabetes by delaying glucose absorption. nih.gov Studies on triaryl-dihydro-1,2,4-oxadiazole derivatives have demonstrated their potential as alpha-glucosidase inhibitors, with some compounds showing greater potency than the standard drug, acarbose. nih.gov Kinetic studies have indicated that these compounds can act as competitive inhibitors of the enzyme. researchgate.net

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. unipi.itnih.gov The 1,2,4-oxadiazole scaffold has been incorporated into primary aromatic sulfonamides to create potent and selective inhibitors of human carbonic anhydrase isoforms, particularly the cancer-related isoforms hCA IX and XII. unipi.itnih.gov The inhibitory potency of these compounds is often in the submicromolar range. unipi.it

| Compound Series | Target Enzyme | IC50 Range (µM) |

| Triaryl-dihydro-1,2,4-oxadiazoles | Alpha-glucosidase | 215 - 295 |

| 1,2,4-Oxadiazole-containing sulfonamides | hCA IX | Submicromolar |

Non-Covalent Binding Interactions with Biomolecules

The interaction of this compound and its derivatives with biomolecules is primarily governed by non-covalent forces. The 1,2,4-oxadiazole ring itself is a heterocyclic aromatic system capable of participating in various interactions. Molecular docking studies of 1,2,4-oxadiazole derivatives with their target enzymes have elucidated the nature of these interactions. For instance, in the active site of alpha-glucosidase, these compounds can form hydrogen bonds and hydrophobic interactions. researchgate.net Similarly, the binding of 1,2,4-oxadiazole-based inhibitors to PLpro involves interactions with key amino acid residues in the enzyme's binding pocket. nih.gov The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking and other hydrophobic interactions.

Pharmacokinetic Research Approaches for Related Derivatives

The pharmacokinetic properties of 1,2,4-oxadiazole derivatives are a critical aspect of their development as therapeutic agents. The 1,2,4-oxadiazole moiety is often introduced into molecules to improve their pharmacokinetic profile. nih.gov Studies on related compounds provide insights into the likely metabolic fate and distribution of this compound.

A study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), a structurally similar compound, investigated its pharmacokinetic parameters in rats. rrpharmacology.ru This research involved the development and validation of an HPLC-MS/MS method to quantify the parent compound and its metabolites in plasma. rrpharmacology.ru The study identified two main metabolites: 4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide (M1) and N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (M2). rrpharmacology.ru The pharmacokinetic parameters determined in this study, such as maximum plasma concentration (Cmax) and half-life (t1/2), are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. rrpharmacology.ru The relative bioavailability of ODASA was also determined to be high after ocular administration. rrpharmacology.ru Such research approaches are essential for evaluating the drug-like properties of new chemical entities containing the 1,2,4-oxadiazole scaffold.

| Compound | Parameter | Value (after ocular administration) |

| ODASA | Cmax | 349.85 ± 62.50 ng/mL |

| t1/2 | 46.4 ± 3.8 h | |

| Metabolite M1 | Cmax | 30.91 ± 6.00 ng/mL |

| t1/2 | 70.0 ± 14.3 h | |

| Metabolite M2 | Cmax | 2.70 ± 0.62 ng/mL |

| t1/2 | 36.5 ± 15.2 h |

Computational Chemistry and in Silico Research Methodologies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. tandfonline.com This method is crucial for elucidating potential mechanisms of action and for structure-based drug design. For compounds in the 1,2,4-oxadiazole (B8745197) class, docking studies have been instrumental in identifying and optimizing interactions with various therapeutic targets.

The process involves preparing the 3D structures of both the ligand, such as (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.govnih.gov Docking algorithms then systematically sample numerous conformations and orientations of the ligand within the protein's binding pocket, calculating a "docking score" for each pose. nih.gov This score, typically expressed in kcal/mol, estimates the binding free energy, with more negative values indicating higher predicted affinity. nih.gov

Beyond the score, the analysis of the resulting ligand-protein complex is vital. It reveals specific non-covalent interactions, such as:

Hydrogen Bonds: The nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, forming critical interactions with amino acid residues like glycine, cysteine, and aspartate in the active site. mdpi.commdpi.com In a study of 1,2,4-oxadiazole derivatives targeting caspase-3, hydrogen bonds were observed between the oxygen and nitrogen atoms of the oxadiazole ring and the NH group of Gly238. mdpi.com

Hydrophobic Interactions: Substituents on the oxadiazole ring, like the methyl group in this compound, can engage in hydrophobic interactions with nonpolar amino acid residues such as valine and arginine. nih.gov

π-π Stacking: The aromatic nature of the oxadiazole ring allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov

These detailed interaction analyses provide a structural basis for a compound's biological activity and guide medicinal chemists in modifying the structure to enhance potency and selectivity. nih.gov

| 1,2,4-Oxadiazole Analog | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazole (Ox1) | CYP51 (Leishmania infantum) | N/A | -50.06 (ΔHbind) | N/A | mdpi.com |

| 5-Fluorouracil linked 1,2,4-oxadiazole (7j) | VEGFR-2 Kinase | 1YWN | -157.88 (Moldock Score) | Asp1044, Lys866, Arg840, Val846 | nih.gov |

| 3,5-disubstituted 1,2,4-oxadiazole | Acetylcholinesterase (AChE) | 7E3H | N/A | N/A | nih.gov |

| Pyridine-substituted 1,2,4-oxadiazole | Caspase-3 | 1RE1 | N/A | Gly238, Cys285, Thr288 | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comresearchgate.net For a molecule like this compound, DFT calculations provide deep insights into its intrinsic properties, which govern its behavior in chemical and biological systems.

DFT calculations are used to determine several key parameters:

Optimized Molecular Geometry: The method calculates the lowest energy three-dimensional arrangement of atoms, providing accurate bond lengths and angles. irjweb.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.comirjweb.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. mdpi.com This is particularly useful for understanding non-covalent interactions in a protein's active site.

Studies on related oxadiazole derivatives have used DFT to rationalize reaction pathways and predict reactivity. nih.govnih.gov For instance, DFT calculations can explain the relative stability of different isomers and predict which atoms in the 1,2,4-oxadiazole ring are most likely to participate in interactions. researchgate.netresearchgate.net

| Oxadiazole Derivative | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1,3,4-Oxadiazole (B1194373) Derivative 7j | DFT/B3LYP/SVP | -0.2300 | -0.0935 | 0.1365 | mdpi.com |

| 1,3,4-Oxadiazole Derivative 7b | DFT/B3LYP/SVP | -0.2406 | -0.0967 | 0.1439 | mdpi.com |

| Oxadiazole-based Dye System 1 | DFT/B3LYP | -5.118 | -3.303 | 1.815 | researchgate.net |

| Oxadiazole-based Dye System 3 | DFT/B3LYP | -5.385 | -3.282 | 2.103 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.commdpi.com MD is a powerful tool for assessing the conformational flexibility of a ligand like this compound and for validating the stability of its complex with a biological target. nih.gov

Conformational Analysis: Small molecules are not rigid; their rotatable bonds allow them to adopt various three-dimensional shapes or conformations. MD simulations can explore the conformational landscape of a molecule by simulating its movements in a solvent (like water) at a given temperature, revealing the most stable and frequently adopted conformations. nih.govbohrium.com This is crucial because the biologically active conformation of a ligand may not be its lowest-energy state in isolation.

Binding Dynamics and Stability: MD simulations are frequently employed after docking to assess the stability of the predicted ligand-protein complex. mdpi.comtandfonline.com The complex is placed in a simulated physiological environment (a box of water with ions), and the trajectory of all atoms is calculated over a period of nanoseconds to microseconds. mdpi.com Key metrics analyzed from the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is tracked over time. A stable, low-fluctuation RMSD value suggests that the ligand remains securely in the binding pocket and the protein structure is not significantly perturbed. tandfonline.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein or ligand are the most mobile or flexible during the simulation. tandfonline.com

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a favorable and durable interaction. mdpi.com

In studies of 1,2,4-oxadiazole inhibitors of the EGFR protein, MD simulations confirmed that the most active compounds formed stable protein-ligand complexes, maintaining key hydrogen bonds for extended periods during the simulation. tandfonline.com

| 1,2,4-Oxadiazole Analog | Protein Target | Simulation Duration | Key Finding | Reference |

|---|---|---|---|---|

| Ox1 | CYP51 (Leishmania infantum) | N/A | Demonstrated strong affinity and stability at the binding site. | mdpi.comnih.gov |

| 7a | EGFR | N/A | Retained H-bonds for an extended period, forming a stable complex with low RMSD. | tandfonline.com |

| 7b | EGFR | N/A | Showed good stability in the EGFR active site. | tandfonline.com |

| 3,5-bis-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole | Single-stranded DNA/RNA | N/A | Showed interaction and binding with nucleic acids. | sciepub.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. hp.gov.in QSAR is a valuable tool for predicting the activity of novel compounds before they are synthesized, thus saving time and resources in the drug design process. nih.gov

A QSAR study on a series of 1,2,4-oxadiazole derivatives would involve these steps:

Data Set Preparation: A collection of 1,2,4-oxadiazole analogs with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target is compiled. This set is typically divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors that depend on the molecule's conformation (e.g., steric and electrostatic fields). nih.gov

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using the compounds in the test set. Statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²) are used to assess the model's robustness and predictive ability. A Q² value greater than 0.5 is generally considered acceptable. nih.gov

For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the output includes contour maps that visualize regions where certain properties are favorable or unfavorable for activity. conicet.gov.ar For example, a map might show that a bulky, electropositive substituent at a specific position on the 1,2,4-oxadiazole ring would increase activity, providing direct guidance for designing more potent molecules. nih.govresearchgate.net

| QSAR Model Type | Target/Activity | R² (Training Set) | Q² (Cross-Validation) | Key Descriptors | Reference |

|---|---|---|---|---|---|

| 3D-QSAR (kNN-MFA) | Sortase A Inhibition | N/A | >0.5 | Steric, Electrostatic | nih.gov |

| 3D-QSAR (CoMFA) | Antibacterial (S. aureus) | N/A | N/A | Steric, Electrostatic | nih.govconicet.gov.ar |

| 3D-QSAR (CoMFA, CoMSIA) | Anticancer | N/A | N/A | Steric, Electrostatic, Hydrophobic, H-bond fields | researchgate.netiaea.org |

| 2D-QSAR | Thrombin Inhibition | N/A | N/A | logP, Shadow_YZ | nih.gov |

Emerging Research Areas and Future Perspectives

Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 1,2,4-oxadiazoles, including derivatives of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, has traditionally relied on methods such as the acylation of amidoximes followed by cyclodehydration or the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. nih.govresearchgate.net However, recent research has focused on developing more efficient, environmentally friendly, and economically viable synthetic routes.

Novel Synthetic Methods: Emerging strategies often focus on one-pot procedures that reduce reaction times, simplify purification, and improve yields. For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been developed using corresponding amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) at room temperature. nih.govnih.gov Another innovative approach involves a tandem reaction of nitroalkenes with arenes and nitriles in the presence of trifluoromethanesulfonic acid (TfOH), which offers excellent yields in a short time frame. nih.gov The use of the Vilsmeier reagent to activate carboxylic acids for the O-acylation of amidoximes also enables a one-pot procedure in dichloromethane (B109758) at room temperature. mdpi.com Furthermore, copper-catalyzed cascade oxidative reactions of amidines and methylarenes provide a mild, one-step route to a wide range of 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com

Green Chemistry Approaches: In line with the principles of sustainable chemistry, significant efforts have been made to develop "green" synthetic protocols. mdpi.commdpi.com These methods aim to minimize or eliminate the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste. mdpi.com One such approach is the use of microwave irradiation in solvent-free conditions for the reaction between nitriles, hydroxylamine, and Meldrum's acid, which produces 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

Catalysis plays a pivotal role in green synthesis. An inexpensive, metal-free, and environmentally benign heterogeneous carbocatalyst, graphene oxide (GO), has been shown to efficiently catalyze the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov The dual role of GO as both an oxidizing agent and a solid acid catalyst under mild conditions makes it a sustainable alternative to conventional catalysts. nih.gov Another green method involves a catalyst- and solvent-free transamidoximation reaction, where methyl β-ketoesters react with amidoximes at elevated temperatures to produce 3-substituted-5-carbonylmethyl-1,2,4-oxadiazoles in high yields. journalijar.comresearchgate.net This protocol is noted for its simplicity, cost-effectiveness, and short reaction times. journalijar.comresearchgate.net

| Synthetic Approach | Key Features | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | Room temperature, moderate to long reaction time (4-24h) | NaOH/DMSO (superbase) | Amidoximes and carboxylic acid esters | nih.govnih.gov |

| Tandem Reaction | Excellent yields (~90%), short reaction time (10 min) | TfOH (superacid) | Nitroalkenes, arenes, and nitriles | nih.gov |

| Microwave-Assisted Synthesis | Solvent-free, good to excellent yields | None | Nitriles, hydroxylamine, and Meldrum's acid | organic-chemistry.org |

| Heterogeneous Catalysis | Metal-free, environmentally benign, good yields, easy catalyst recovery | Graphene Oxide (GO) | Mild reaction conditions | nih.gov |

| Transamidoximation | Solvent-free, catalyst-free, cost-effective, high yields | None | Methyl β-ketoesters and amidoximes at 110°C | journalijar.comresearchgate.net |

| Vilsmeier Reagent Activation | One-pot, good to excellent yields (61-93%) | Vilsmeier reagent/trimethylamine | Amidoximes and carboxylic acids in CH₂Cl₂ at room temperature | nih.govmdpi.com |

| Copper-Catalyzed Cascade | One-step, mild conditions, moderate to good yields | Copper catalyst | Amidines and methylarenes | mdpi.com |

Expanding Biological Targets and Therapeutic Applications

The 1,2,4-oxadiazole (B8745197) ring is a highly valued pharmacophore in medicinal chemistry, primarily because it serves as a stable bioisostere for amide and ester functionalities, enhancing resistance to hydrolysis. nih.govresearchgate.net This has led to the exploration of this compound derivatives against a wide spectrum of biological targets for various therapeutic applications. nih.govresearchgate.net

Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and analgesic properties. nih.govnih.gov

Anticancer Research: In oncology, 1,2,4-oxadiazole derivatives are being investigated as potent anticancer agents. nih.gov Some 3,5-diarylsubstituted derivatives have been identified as a new series of apoptosis inducers. nih.gov For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was discovered as a novel inducer of apoptosis with activity against several breast and colorectal cancer cell lines. researchgate.net Recently synthesized 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives have been evaluated as inhibitors of oxidative phosphorylation (OXPHOS) in cancers, with one compound showing significant tumor growth inhibition in a xenograft mouse model. nih.gov Other research has focused on 1,2,4-oxadiazole-arylsulfonamides as selective inhibitors of carbonic anhydrase (CA), particularly the cancer-related hCA IX isoform, which are effective in killing pancreatic and melanoma cancer cells under hypoxic conditions. nih.govmdpi.comresearchgate.net

Antimicrobial Applications: The rise of multidrug-resistant bacteria has spurred the search for new antibacterial agents. chim.it The 1,2,4-oxadiazole nucleus has been incorporated into molecules designed to combat these pathogens. chim.it Notably, novel oxadiazole derivatives have shown the ability to restore the activity of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA), indicating a synergistic effect. nih.gov The styryl oxadiazole derivative has also displayed potent anti-tubercular properties by targeting the mycobacterial enoyl-ACP reductase, an essential enzyme for the construction of the mycobacterial cell wall. chim.it

Other Therapeutic Areas: The therapeutic potential of 1,2,4-oxadiazoles extends to other significant diseases.

Neurodegenerative Disorders: Substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives have been reported as selective inhibitors of HDSirt2, an NAD⁺-dependent lysine (B10760008) deacetylase that is an attractive target for treating neurodegenerative disorders and age-related diseases. nih.gov

Diabetes: New 1,2,4-oxadiazole derivatives have been patented as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target for the treatment of type 2 diabetes. mdpi.com

Inflammatory and Cardiovascular Conditions: The parent scaffold is found in drugs like Butalamine, a vasodilator, and Oxolamine, a cough suppressant, highlighting its utility in treating cardiovascular and respiratory ailments. nih.gov

| Therapeutic Area | Biological Target/Mechanism | Example Application | Reference |

|---|---|---|---|

| Oncology | Apoptosis Induction | Breast and colorectal cancer | nih.govresearchgate.net |

| Oncology | Carbonic Anhydrase (hCA IX) Inhibition | Pancreatic cancer, melanoma | nih.govmdpi.comresearchgate.net |

| Oncology | OXPHOS Inhibition (Respiratory Chain Complex I) | Non-small cell lung cancer, pancreatic cancer | nih.gov |

| Infectious Disease | Synergism with β-lactams against MRSA | Methicillin-resistant Staphylococcus aureus infections | nih.gov |

| Infectious Disease | Mycobacterial Enoyl-ACP Reductase Inhibition | Tuberculosis | nih.govchim.it |

| Neurodegeneration | HDSirt2 Inhibition | Neurodegenerative and age-related diseases | nih.gov |

| Metabolic Disease | DPP-IV Inhibition | Type 2 Diabetes | mdpi.com |

Interdisciplinary Research Synergies

The advancement of research on this compound and related compounds is increasingly driven by synergies between different scientific disciplines. The integration of computational chemistry, chemical biology, materials science, and pharmacology is accelerating the discovery and development process.

Computational and Medicinal Chemistry: In silico screening and molecular docking studies are now integral to the drug discovery pipeline. chim.it These computational techniques allow researchers to predict the binding affinity of novel 1,2,4-oxadiazole derivatives to specific biological targets, such as the COX-2 enzyme for anti-inflammatory agents or the DPP-IV enzyme for antidiabetic drugs. mdpi.combibliotekanauki.pl This rational design approach helps prioritize the synthesis of compounds with the highest potential for therapeutic activity, saving time and resources. chemmethod.com

Chemical Biology and Pharmacology: The interface of chemistry and biology is crucial for elucidating the mechanisms of action of these compounds. For instance, a cell-based chemical genetics approach using a photoaffinity agent led to the identification of TIP47, an IGF II receptor binding protein, as the molecular target for a specific 1,2,4-oxadiazole anticancer agent. researchgate.net This demonstrates a powerful synergy where synthetic chemistry provides the tools (the compounds) and chemical biology techniques uncover their precise interactions within a cellular context.

Materials Science and Pharmaceutical Development: Beyond pharmacology, 1,2,4-oxadiazole derivatives are gaining attention in materials science. Their inherent characteristics, including excellent thermal and chemical stability and high photoluminescence quantum yield, make them suitable for various applications. nih.gov This stability is also a desirable trait in pharmaceutical development, contributing to better drug formulation and shelf-life. The interdisciplinary knowledge transfer between materials science and pharmaceutical science can lead to novel drug delivery systems or multifunctional agents with both therapeutic and diagnostic capabilities.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (5-methyl-1,2,4-oxadiazol-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of amidoxime precursors or nucleophilic substitution reactions. For example, refluxing amidoxime intermediates with alkylation reagents (e.g., bromoalkanes) in propan-2-ol for 2–4 hours, followed by cooling and recrystallization from methanol, yields crystalline products . Key variables affecting yield include reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of reagents. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

| Synthetic Method | Conditions | Yield Range |

|---|---|---|

| Cyclization of amidoximes | Reflux in propan-2-ol, 2–4 h | 60–75% |

| Nucleophilic substitution | Ethanol-DMF, 4 h | 50–65% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly for distinguishing oxadiazole ring protons (δ 8.5–9.5 ppm) and methyl groups (δ 2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₅H₇N₂O₂, MW 127.06). Infrared (IR) spectroscopy identifies hydroxyl (3200–3400 cm⁻¹) and C=N (1650–1700 cm⁻¹) stretches. Purity is assessed via HPLC using C18 columns and methanol-water mobile phases .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. The compound is light-sensitive; reactions involving it should be conducted in foil-covered vessels .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological activities of oxadiazole derivatives?

- Methodological Answer : Discrepancies in antibacterial or anticancer efficacy often arise from variations in substituent positioning (e.g., methyl vs. nitro groups) or assay protocols. For example:

-

Bacterial Strains : Use standardized MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

-

Cancer Models : Compare cytotoxicity (IC₅₀) in MCF-7 (breast cancer) vs. HepG2 (liver cancer) cell lines using MTT assays. Adjust substituents (e.g., trifluoromethoxy groups) to enhance selectivity .

Substituent Activity Mechanism Hypothesis 5-Methyl Antibacterial Disrupts bacterial membrane integrity 3-Nitro Anticancer Inhibits topoisomerase II

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., EGFR kinase). Validate predictions with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. What are the challenges in quantifying ecological toxicity for this compound?

- Methodological Answer : Limited data exist on acute/chronic toxicity (ECHA guidelines). Use Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC₅₀ values. Note that the compound’s R&D-grade purity (often <95%) may skew results; purify via column chromatography before testing .

Data Contradictions and Mitigation Strategies

- Synthesis Yields : Discrepancies arise from solvent purity (e.g., anhydrous methanol vs. technical grade). Use Karl Fischer titration to verify solvent dryness .

- Biological Activity : Inconsistent MIC values may stem from biofilm vs. planktonic cell testing. Standardize inoculum density (1×10⁸ CFU/mL) and use crystal violet assays for biofilm studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。